Cas no 17573-78-3 (4,5,6-Trifluoropyrimidine)
4,5,6-Trifluoropyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6-Trifluoropyrimidine
- Pyrimidine, 4,5,6-trifluoro- (8CI,9CI)
- 4,5,6-Trifluoro-1,3-diazine
- Pyrimidine,4,5,6-trifluoro
- Pyrimidine,4,5,6-trifluoro-
- Pyrimidine, 4,5,6-trifluoro-
- PubChem6922
- 4,5,6-tris(fluoranyl)pyrimidine
- AQKOJKCYBNUFLU-UHFFFAOYSA-N
- 4,5,6-TRIFLUORO PYRIMIDINE
- STL554347
- SBB085851
- BBL100553
- 5875AD
- AB0096901
- A812109
- EN300-7348252
- SCHEMBL83611
- AMY110
- 4,5,6-Trifluoropyrimidine, 96%
- DTXSID30393770
- C73350
- FT-0600143
- DS-12515
- MFCD05662363
- AKOS005254692
- J-514063
- SB57312
- 17573-78-3
- CS-0020084
- J-011129
- DB-006578
-
- MDL: MFCD05662363
- Inchi: 1S/C4HF3N2/c5-2-3(6)8-1-9-4(2)7/h1H
- InChI Key: AQKOJKCYBNUFLU-UHFFFAOYSA-N
- SMILES: FC1=C(N=CN=C1F)F
Computed Properties
- Exact Mass: 134.00900
- Monoisotopic Mass: 134.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 89.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: Uncertain
- Density: 1.4609
- Melting Point: No data available
- Boiling Point: 135.4°C at 760 mmHg
- Flash Point: 98 ºC
- Refractive Index: 1.4087
- PSA: 25.78000
- LogP: 0.89390
- Solubility: Uncertain
- Vapor Pressure: No data available
4,5,6-Trifluoropyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: R36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:Inert atmosphere,2-8°C(BD92427)
- Packing Group:III
- Risk Phrases:R36/37/38
- Safety Term:S26
- Packing Group:III
4,5,6-Trifluoropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5,6-Trifluoropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T838851-500mg |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 500mg |
1,510.20 | 2021-05-17 | |
| Matrix Scientific | 011226-500mg |
4,5,6-Trifluoropyrimidine, 96% |
17573-78-3 | 96% | 500mg |
$89.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK799-100mg |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 100mg |
308CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK799-1g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 1g |
1869.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK799-250mg |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 250mg |
706CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49620-100mg |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 100mg |
¥36.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49620-1g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 1g |
¥226.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49620-250mg |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 250mg |
¥64.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49620-5g |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 97% | 5g |
¥1121.0 | 2023-09-06 | |
| Alichem | A039000233-250mg |
4,5,6-Trifluoropyrimidine |
17573-78-3 | 98% | 250mg |
$183.51 | 2022-04-02 |
4,5,6-Trifluoropyrimidine Suppliers
4,5,6-Trifluoropyrimidine Related Literature
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R. E. Banks,D. S. Field,R. N. Haszeldine J. Chem. Soc. C 1969 1866
Additional information on 4,5,6-Trifluoropyrimidine
4,5,6-Trifluoropyrimidine: A Comprehensive Overview
The compound with CAS No. 17573-78-3, commonly referred to as 4,5,6-Trifluoropyrimidine, is a highly specialized chemical entity that has garnered significant attention in various scientific and industrial domains. This molecule is a derivative of pyrimidine, a heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The substitution of fluorine atoms at positions 4, 5, and 6 introduces unique electronic and structural properties that make 4,5,6-Trifluoropyrimidine an intriguing subject for research and application.
4,5,6-Trifluoropyrimidine is notable for its high stability and reactivity due to the electron-withdrawing nature of the fluorine substituents. These fluorine atoms not only enhance the molecule's electronic properties but also contribute to its ability to participate in various chemical reactions. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials and pharmaceutical compounds. For instance, researchers have explored its role in the development of novel antiviral agents and anticancer drugs, where its unique electronic configuration plays a pivotal role in molecular interactions.
The synthesis of 4,5,6-Trifluoropyrimidine involves a multi-step process that typically begins with the preparation of a suitable pyrimidine precursor. The introduction of fluorine atoms at specific positions requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as electrophilic fluorination and nucleophilic substitution have been employed in this process. Recent advancements in catalytic methods have further streamlined the synthesis pathway, making it more efficient and scalable for industrial applications.
One of the most promising applications of 4,5,6-Trifluoropyrimidine lies in its use as an intermediate in the pharmaceutical industry. Its ability to form stable bonds with other functional groups makes it an ideal candidate for drug design. For example, studies have demonstrated its potential as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways. The molecule's fluorinated structure also enhances its bioavailability and pharmacokinetic properties, making it a valuable asset in drug discovery.
In addition to its pharmaceutical applications, 4,5,6-Trifluoropyrimidine has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to absorb and emit light efficiently is highly desirable. Furthermore, its thermal stability under harsh conditions makes it suitable for high-temperature applications.
The environmental impact of 4,5,6-Trifluoropyrimidine is another area of growing interest. As industries increasingly prioritize sustainability, understanding the molecule's degradation pathways and ecological effects is crucial. Recent studies have focused on assessing its biodegradability under various environmental conditions. These investigations aim to ensure that the compound can be safely integrated into industrial processes without posing risks to ecosystems.
In conclusion, 4,5,6-Trifluoropyrimidine (CAS No. 17573-78-3) stands out as a versatile and innovative chemical entity with diverse applications across multiple fields. Its unique structural features and reactivity make it an invaluable tool in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific and technological frontiers.
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